1-(Chloromethyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(Chloromethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C6H9ClO. It is a cycloalkane derivative featuring a chloromethyl group and an aldehyde functional group attached to a cyclobutane ring.
Preparation Methods
The synthesis of 1-(Chloromethyl)cyclobutane-1-carbaldehyde can be achieved through several routes. One common method involves the chloromethylation of cyclobutane-1-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-(Chloromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups
These reactions can produce a variety of products, including carboxylic acids, alcohols, and substituted cyclobutane derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its reactivity allows for the creation of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
Mechanism of Action
The mechanism by which 1-(Chloromethyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions involve the formation and breaking of chemical bonds, leading to the creation of new products. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane-1-carbaldehyde can be compared to other cycloalkane derivatives with similar functional groups:
Cyclobutane-1-carbaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Bromomethyl)cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Cyclobutanecarboxaldehyde: Similar to cyclobutane-1-carbaldehyde but with a carboxyl group instead of an aldehyde, leading to different reactivity and applications
Properties
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOGZIERWPFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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